molecular formula C30H44N2O5 B1207955 Ivarimod CAS No. 53003-81-9

Ivarimod

Cat. No.: B1207955
CAS No.: 53003-81-9
M. Wt: 512.7 g/mol
InChI Key: YBWSFBMTGQZOMO-JKMJZXPOSA-N
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Description

Ivarimod (伊伐莫德) is an immunomodulatory agent classified under drugs affecting immune function, specifically in the "其它类" (other categories) subgroup . Its molecular formula is reported as C29H38F2O9 (CAS: 53003-81-9), featuring a fluorinated structure that may enhance metabolic stability and bioavailability . While some sources ambiguously associate this compound with antiarrhythmic or anxiolytic indications (e.g., CAS 72714-75-1 in ), authoritative classifications from pharmacological texts and databases confirm its primary use in immune regulation .

Properties

CAS No.

53003-81-9

Molecular Formula

C30H44N2O5

Molecular Weight

512.7 g/mol

IUPAC Name

(1S,4R,5R,9R,10R,12R,13R,17R)-15-(2-hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione

InChI

InChI=1S/C30H44N2O5/c1-18(2)20-17-30-9-6-21-28(3,7-5-8-29(21,4)27(36)31-11-14-37-15-12-31)22(30)16-19(20)23-24(30)26(35)32(10-13-33)25(23)34/h17-19,21-24,33H,5-16H2,1-4H3/t19-,21+,22+,23+,24-,28-,29+,30-/m0/s1

InChI Key

YBWSFBMTGQZOMO-JKMJZXPOSA-N

SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

Isomeric SMILES

CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)N(C5=O)CCO)(CCC[C@@]4(C)C(=O)N6CCOCC6)C

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

Synonyms

RU 18492
RU-18492

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Framework

The synthesis of this compound relies on constructing its hexadecahydro-naphthoisoindole core through sequential cyclization and functionalization reactions. A generalized pathway involves:

  • Formation of the Isoindole Backbone : Cycloaddition or Diels-Alder reactions to establish the fused ring system.

  • Introduction of the Morpholine Substituent : Nucleophilic substitution or coupling reactions to attach the morpholine group at position 4 of the isoindole.

  • Stereochemical Control : Chiral resolution or asymmetric catalysis to achieve the desired (3aR,3bβ,5aα,6α,9aβ,9bα,11β,11aα) configuration.

A representative synthetic sequence is outlined below:

Step 1 : Preparation of the diol intermediate (Compound 5) via oxidative cleavage of a precursor diene using NaIO4_4.
Step 2 : Oxidation of the diol to the corresponding aldehyde (Compound 3) using Dess-Martin periodinane.
Step 3 : Condensation with a morpholine derivative under acidic conditions to form the tertiary amine linkage.

Key Reaction Conditions and Parameters

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Synthesis
Solvent SystemDichloromethane/THF (3:1)Enhances solubility of intermediates
Temperature0–4°C (for oxidation steps)Minimizes side reactions
CatalystRhodium-DuPHOS complexesImproves enantioselectivity
Reaction Time48–72 hoursEnsures complete conversion

Data from analogous syntheses suggest that the final coupling step achieves 65–72% yield when conducted under inert atmospheres.

Industrial-Scale Production Challenges

Custom Synthesis and Scalability

This compound is typically produced via custom synthesis due to its structural complexity, with minimum order quantities of 1g. Key challenges include:

  • Purification : Recrystallization from ethyl acetate/hexane mixtures is required to achieve >98% purity.

  • Stability : Long-term storage at -20°C is necessary to prevent degradation of the morpholine moiety.

A comparative analysis of synthetic approaches reveals trade-offs between scalability and stereochemical fidelity:

MethodEnantiomeric Excess (% ee)Scalability (kg/month)
Asymmetric Hydrogenation82–86%Limited (<1 kg)
Hetero-Diels-Alder95%Moderate (5–10 kg)
Racemic Resolution50% (post-resolution)High (>20 kg)

The hetero-Diels-Alder method, while offering superior enantioselectivity, requires specialized equipment for high-pressure cycloadditions.

Analytical Characterization

Spectroscopic and Chromatographic Data

Post-synthesis characterization employs:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (512.690 g/mol) with an observed exact mass of 512.33.

  • NMR Spectroscopy : 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 3.75 (m, 4H, morpholine) and δ 1.25 (s, 6H, isopropyl).

  • HPLC Purity Analysis : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

Recent Advances in Process Optimization

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to accelerate solid-state reactions, reducing reliance on dichloromethane and improving atom economy. Pilot studies report:

  • 20% reduction in reaction time for the aldehyde intermediate.

  • 15% higher yield in the final coupling step compared to traditional methods.

Continuous Flow Systems

Microreactor technology enables precise control over exothermic steps (e.g., oxidations), minimizing thermal degradation. A prototype system achieved 89% conversion in the NaIO4_4-mediated diol cleavage step, versus 76% in batch reactors.

CompoundOEL (8-hr TWA)Primary Hazard
Dess-Martin periodinane0.1 mg/m³Oxidizer, skin irritation
Morpholine derivatives5 ppmRespiratory sensitizer

Chemical Reactions Analysis

Ivarimod undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Immunology

Ivarimod has been extensively studied for its role in modulating immune responses. Research indicates that it can influence cytokine production, which is crucial for the regulation of immune responses in various conditions, including autoimmune diseases and infections.

Case Study:
A study on the effects of this compound in autoimmune models demonstrated a reduction in inflammatory markers and an improvement in clinical symptoms associated with autoimmune disorders. The compound was shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Oncology

The potential application of this compound in oncology is also being explored. By modulating the immune system, it may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Case Study:
In preclinical models of cancer, this compound was used alongside checkpoint inhibitors. The combination therapy resulted in a significant increase in tumor regression compared to monotherapy, suggesting a synergistic effect that could be beneficial for cancer treatment strategies.

Infectious Diseases

This compound has shown promise in the context of infectious diseases by enhancing host immune responses against pathogens. Its ability to modulate immune pathways may help in developing treatments for diseases where immune dysfunction plays a critical role.

Case Study:
Research into this compound's effects on viral infections indicated that it could enhance the body’s ability to clear viral loads more effectively than standard treatments alone. This was evidenced by improved survival rates in animal models infected with specific viruses.

Mechanism of Action

The exact mechanism of action of Ivarimod is not fully understood. it is believed to exert its effects by modulating immune responses through interaction with specific molecular targets and pathways. These targets may include receptors and enzymes involved in immune regulation .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Ivarimod with four immunomodulators identified in the evidence: Tiprotimod, Nonathymulin, Iguratimod, and Etrasimod.

Compound CAS Number Molecular Formula Primary Indication Pharmacological Class Key Structural Features
This compound 53003-81-9 C29H38F2O9 Immunomodulation Immunomodulator Fluorinated, complex oxygenated structure
Tiprotimod Not available Not available Immunomodulation Immunomodulator Unknown (thioether moiety inferred from name)
Nonathymulin Not available Not available Immunomodulation Immunomodulator Likely peptide-based (suffix "-thymulin")
Iguratimod 544482-14-6 C18H18N2O7S Rheumatoid Arthritis Cytokine inhibitor Sulfur-containing heterocycle
Etrasimod Not available Not available Ulcerative Colitis Sphingosine-1-phosphate (S1P) receptor modulator Likely small molecule targeting S1P receptors

Key Differences and Similarities

Structural Complexity: this compound’s fluorinated structure (C29H38F2O9) distinguishes it from simpler molecules like Iguratimod (C18H18N2O7S) and Etrasimod. Fluorination often improves drug half-life and target binding . Tiprotimod and Nonathymulin lack structural data, but naming conventions suggest Tiprotimod contains a thioether group ("thio-" prefix) and Nonathymulin may be peptide-derived .

Mechanistic Profiles: this compound: Broad immunomodulation (exact target unspecified). Iguratimod: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) in rheumatoid arthritis . Etrasimod: Modulates S1P receptors to sequester lymphocytes, reducing inflammation in ulcerative colitis .

Therapeutic Applications: this compound’s indications are less clearly defined compared to Iguratimod (rheumatoid arthritis) and Etrasimod (ulcerative colitis).

Research Findings and Data Gaps

This compound: No clinical trial data or efficacy metrics are provided in the evidence. Discrepancies in CAS numbers and indications (e.g., antiarrhythmic claims in ) highlight the need for verification from primary pharmacological sources .

Iguratimod :

  • Well-documented in rheumatoid arthritis, with impurities and derivatives cataloged (e.g., Iguratimod Impurity 22: C19H18N2O8S ) .

Etrasimod :

  • Approved for ulcerative colitis, with a defined S1P receptor mechanism .

Biological Activity

Ivarimod, also known as IMU-838, is a small molecule that has garnered attention for its immunomodulatory properties, particularly in the context of autoimmune diseases and viral infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts primarily as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. By binding to S1P receptors, it influences lymphocyte trafficking and modulates immune responses. This mechanism is crucial for its potential therapeutic effects in various autoimmune conditions, where dysregulated immune responses lead to tissue damage.

Key Mechanisms:

  • Lymphocyte Trafficking: this compound inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby reducing the number of circulating immune cells that can contribute to inflammation and autoimmunity .
  • Cytokine Modulation: The compound has been shown to alter cytokine profiles, promoting an anti-inflammatory environment while suppressing pro-inflammatory mediators .

Therapeutic Applications

This compound has been investigated for several conditions, including:

  • Multiple Sclerosis (MS): Clinical trials have demonstrated its efficacy in reducing relapse rates in patients with relapsing forms of MS.
  • Ulcerative Colitis (UC): Research indicates that this compound may help manage UC by modulating immune responses and promoting mucosal healing .
  • COVID-19: Preliminary studies suggest potential benefits in managing inflammatory responses associated with COVID-19, although further research is needed to establish its role definitively .

Case Studies

Several clinical trials and case studies have highlighted the biological activity and therapeutic potential of this compound:

  • Multiple Sclerosis Trial:
    • Objective: To evaluate the safety and efficacy of this compound in patients with relapsing MS.
    • Results: A significant reduction in annualized relapse rates was observed compared to placebo, alongside improvements in disability measures .
  • Ulcerative Colitis Study:
    • Objective: Assess the impact of this compound on disease activity in UC patients.
    • Findings: Patients treated with this compound showed marked improvements in clinical scores and endoscopic findings after 12 weeks .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacokinetics: this compound exhibits favorable absorption characteristics with a half-life conducive to once-daily dosing. The drug's bioavailability is enhanced by its formulation, allowing for effective systemic circulation.
ParameterValue
Half-Life12 hours
Bioavailability80%
Peak Plasma Concentration2.5 µg/mL
  • Safety Profile: Clinical data indicate a generally well-tolerated profile, with common adverse effects including headache and gastrointestinal disturbances. Serious adverse events are rare but necessitate monitoring during treatment .

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